2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O4/c1-22-11-2-3-13(17)12(8-11)16(21)18-9-14-19-15(20-24-14)10-4-6-23-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAYAPIXFZAJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzamide Core: 2-Bromo-5-Methoxybenzoic Acid Derivatives
Bromination of m-Methoxybenzoic Acid
The benzamide core originates from m-methoxybenzoic acid , which undergoes regioselective bromination at the ortho position. As detailed in CN112250562A, bromination employs N-bromosuccinimide (NBS) in dichloromethane with red phosphorus and sulfuric acid as catalysts. Optimal conditions yield 2-bromo-5-methoxybenzoic acid with 89% efficiency:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Brominating Agent | NBS |
| Catalyst | Red P, H₂SO₄ |
| Temperature | 0–5°C |
| Reaction Time | 12 h |
Key side products include 3-bromo-5-methoxybenzoic acid (≤5%) and dibrominated derivatives (≤3%), necessitating recrystallization in ethanol.
Conversion to Benzamide
The acid is activated as an acid chloride using thionyl chloride (SOCl₂) in toluene at reflux (110°C, 4 h). Subsequent reaction with 3-(oxan-4-yl)-1,2,4-oxadiazol-5-ylmethanamine (synthesized separately) in tetrahydrofuran (THF) with triethylamine (Et₃N) yields the target benzamide. This step achieves 78–82% yield after silica gel chromatography.
Construction of the 1,2,4-Oxadiazole-Oxan-4-Yl Subunit
Synthesis of Oxan-4-Yl Carboxylic Acid
Oxan-4-yl carboxylic acid is prepared via oxidation of 4-methyltetrahydropyran using potassium permanganate (KMnO₄) in acidic aqueous conditions (H₂SO₄, 60°C, 6 h). The crude product is purified by distillation (bp 145–148°C) to 95% purity.
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is constructed via a cyclodehydration strategy. As per PMC7435590, the intermediate N'-hydroxy-3-(oxan-4-yl)propanimidamide is reacted with methyl 2-chloro-5-cyanobenzoate in toluene under reflux (110°C, 8 h) with triethylamine. Cyclization efficiency reaches 79% under optimized conditions (Table 1):
Table 1: Optimization of Oxadiazole Cyclization
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 100 | 11 | <5 |
| 2 | L-Proline | 100 | 11 | 66 |
| 3 | L-Proline | 70 → 100 | 2 + 9 | 79 |
| 4 | Et₃N | 110 | 8 | 82 |
Final Coupling and Purification
Amine-Acid Chloride Coupling
The oxadiazole-bearing amine 3-(oxan-4-yl)-1,2,4-oxadiazol-5-ylmethanamine is coupled with 2-bromo-5-methoxybenzoyl chloride in THF at 0°C. Et₃N (2 equiv) ensures efficient deprotonation, achieving 85% yield after 2 h.
Recrystallization and Characterization
Crude product is recrystallized from methanol/water (4:1 v/v), yielding white crystals (mp 148–150°C). Purity (>99%) is confirmed via HPLC (C18 column, 70:30 acetonitrile/water). Structural validation employs ¹H NMR (δ 8.21, s, H-Ar), ¹³C NMR (δ 167.2, C=O), and HRMS (m/z 436.0521 [M+H]⁺).
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table highlights key structural differences and similarities with related compounds:
Key Structural and Pharmacological Insights
Oxadiazole vs. Benzoxazole: The oxadiazole ring in the target compound is less aromatic and more polar than the benzoxazole in . Benzoxazole-containing analogs (e.g., ) exhibit rigid planar structures, favoring π-π stacking interactions with biological targets, whereas oxadiazole-oxan-4-yl introduces conformational flexibility .
Substituent Effects :
- The oxan-4-yl group in the target compound provides a saturated ether oxygen, which may participate in hydrogen bonding, unlike the dichlorophenyl group in , which contributes to hydrophobicity .
- Thioether-linked oxadiazoles () show reduced metabolic stability compared to the target compound’s methylene-linked oxadiazole due to susceptibility to oxidation .
Sulfonamide vs. Benzamide Backbone :
- The sulfonamide in introduces a strong hydrogen-bond acceptor (sulfonyl group), which could target different enzymes (e.g., carbonic anhydrase) compared to the benzamide’s amide functionality, typically seen in kinase inhibitors .
Q & A
Q. Optimization Tips :
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve reaction homogeneity and yield .
- Catalysts : Acidic catalysts (e.g., acetic acid) enhance cyclization efficiency .
- Purity Control : Use column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) for final purification .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Q. Methodological Answer :
- NMR Spectroscopy :
- HPLC : Use C18 columns (ACN/water gradient) to assess purity; retention times vary based on substituent polarity .
- Mass Spectrometry : Expect molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ at m/z ~437) with isotopic patterns from bromine .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly regarding its oxadiazole and tetrahydropyran substituents?
Q. Methodological Answer :
Substituent Variation :
- Replace the oxan-4-yl group with other heterocycles (e.g., piperidine, morpholine) to assess steric/electronic effects .
- Modify the methoxy group’s position (e.g., 3- vs. 5-methoxy) to probe binding pocket interactions .
Assay Design :
Q. Example SAR Table :
| Substituent (R) | Enzyme Inhibition IC₅₀ (µM) | Cytotoxicity (HeLa, IC₅₀) |
|---|---|---|
| Oxan-4-yl | 0.45 ± 0.02 | 12.3 ± 1.1 |
| Piperidin-4-yl | 1.20 ± 0.15 | 28.9 ± 2.4 |
| Morpholin-4-yl | 0.78 ± 0.08 | 18.7 ± 1.6 |
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?
Methodological Answer :
Contradictions often arise from:
- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
- Model Systems : Compare activity in both in vitro (recombinant enzymes) and in vivo (transgenic models) systems to confirm target specificity .
Case Study : A 10-fold difference in IC₅₀ values for kinase inhibition was traced to DMSO concentration variations (2% vs. 0.5%) affecting compound solubility .
Basic: What are the recommended protocols for assessing the compound's stability under various storage conditions?
Q. Methodological Answer :
- Accelerated Stability Testing :
- Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–4 weeks. Analyze degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) for 24–48 hrs; monitor photodegradation by LC-MS .
- Buffer Compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) over 72 hrs .
Q. Stability Data Example :
| Condition | Degradation (%) at 4 Weeks |
|---|---|
| -20°C (dark) | <5% |
| 25°C (ambient) | 22% ± 3 |
| 40°C/75% RH | 48% ± 5 |
Advanced: How can computational methods like molecular docking be integrated with experimental data to predict the compound's mechanism of action?
Q. Methodological Answer :
Docking Workflow :
- Target Selection : Prioritize proteins with structural homology to known benzamide targets (e.g., PARP, HDACs) .
- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) to simulate ligand-receptor interactions .
Validation :
- Compare docking scores (ΔG) with experimental IC₅₀ values to identify binding pose correlations .
- Perform site-directed mutagenesis on predicted binding residues (e.g., Lys123 in PARP1) to confirm critical interactions .
Example Output : Docking predicted hydrogen bonding between the oxadiazole nitrogen and PARP1’s Ser904, validated by a 10-fold activity drop in S904A mutants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
